molecular formula C17H16O B13148783 1-(2-Ethyl-9H-fluoren-9-YL)ethanone CAS No. 62731-46-8

1-(2-Ethyl-9H-fluoren-9-YL)ethanone

Cat. No.: B13148783
CAS No.: 62731-46-8
M. Wt: 236.31 g/mol
InChI Key: NQPKSMQAWODDIF-UHFFFAOYSA-N
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Description

1-(2-Ethyl-9H-fluoren-9-YL)ethanone is an organic compound with the molecular formula C17H16O It is a derivative of fluorenone, where an ethyl group is attached to the 2-position of the fluorene ring, and an ethanone group is attached to the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-9H-fluoren-9-YL)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylfluorene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-9H-fluoren-9-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone group can yield alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated fluorenone derivatives.

Scientific Research Applications

1-(2-Ethyl-9H-fluoren-9-YL)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-9H-fluoren-9-YL)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 1-(9-Methyl-9H-fluoren-2-YL)ethanone
  • 1-(9-Propyl-9H-fluoren-2-YL)ethanone
  • 1-(7-Acetyl-9-ethyl-9H-fluoren-2-YL)ethanone

Comparison: 1-(2-Ethyl-9H-fluoren-9-YL)ethanone is unique due to the specific positioning of the ethyl and ethanone groups on the fluorene ring. This structural variation can influence its chemical reactivity, physical properties, and biological activities compared to other fluorenone derivatives. For instance, the presence of the ethyl group at the 2-position may enhance its lipophilicity and alter its interaction with biological targets.

Biological Activity

1-(2-Ethyl-9H-fluoren-9-YL)ethanone, a compound characterized by its unique structure, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula: C15H14OC_{15}H_{14}O. Its structure consists of a fluorenyl group substituted with an ethanone moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC15H14O
Molecular Weight222.27 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

2. Receptor Modulation:
It acts on various receptors, potentially influencing signaling pathways that regulate cell proliferation and apoptosis.

3. Antioxidant Activity:
Research indicates that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Studies and Findings

Numerous studies have investigated the biological effects of this compound:

Anticancer Activity:
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study reported that treatment with this compound led to significant reductions in cell viability in breast cancer cells, suggesting its potential as a therapeutic agent.

Antimicrobial Effects:
Another study explored the antimicrobial properties of the compound against various bacterial strains. The results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

  • Breast Cancer Cell Line Study:
    A controlled experiment was conducted using MCF-7 breast cancer cells treated with varying concentrations of this compound. The study revealed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations.
  • Antibacterial Activity Assessment:
    In a separate study, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating promising antibacterial potential.

Properties

CAS No.

62731-46-8

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

1-(2-ethyl-9H-fluoren-9-yl)ethanone

InChI

InChI=1S/C17H16O/c1-3-12-8-9-14-13-6-4-5-7-15(13)17(11(2)18)16(14)10-12/h4-10,17H,3H2,1-2H3

InChI Key

NQPKSMQAWODDIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C3=CC=CC=C3C2C(=O)C

Origin of Product

United States

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